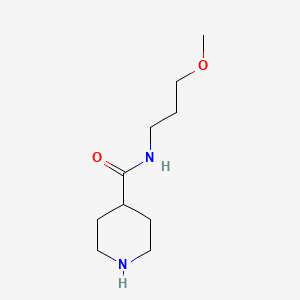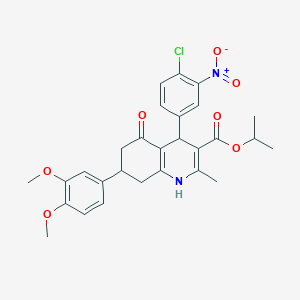![molecular formula C15H11N2+ B11772088 12H-Indolo[2,3-a]quinolizin-5-ium](/img/structure/B11772088.png)
12H-Indolo[2,3-a]quinolizin-5-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
12H-Indolo[2,3-a]quinolizin-5-ium: is a heterocyclic aromatic compound with a molecular formula of C15H11N2 and a molecular weight of 219.26 g/mol
准备方法
Synthetic Routes and Reaction Conditions:
Ring-Closing Metathesis: One of the efficient methods for synthesizing indoloquinolizinium alkaloids involves ring-closing metathesis.
Cycloaromatization: Another method involves the cycloaromatization of harmine derivatives using boron trifluoride etherate under dry benzene refluxing conditions.
Industrial Production Methods: While specific industrial production methods for 12H-Indolo[2,3-a]quinolizin-5-ium are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: Substitution reactions, particularly electrophilic substitution, can introduce various functional groups into the compound, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizinium derivatives, while substitution can introduce various functional groups like halogens or nitro groups.
科学研究应用
Chemistry: 12H-Indolo[2,3-a]quinolizin-5-ium is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: The compound has shown potential in biological applications, particularly in the study of DNA-binding properties. It can be used as a probe to investigate DNA interactions and as a precursor for the synthesis of biologically active molecules .
Medicine: Research has indicated that derivatives of this compound may possess antimicrobial and anticancer properties. These derivatives are being explored for their potential therapeutic applications .
Industry: In the industrial sector, the compound is used in the development of dyes and pigments due to its aromatic structure and ability to form stable complexes with metals .
作用机制
The mechanism of action of 12H-Indolo[2,3-a]quinolizin-5-ium involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies .
相似化合物的比较
1H-Indolo[2,3-a]quinolizin-5-ium: This compound shares a similar core structure but differs in its substituents and overall properties.
6H-Indolo[2,3-b]quinoxaline: Another related compound with a different arrangement of nitrogen atoms in the ring system.
Uniqueness: 12H-Indolo[2,3-a]quinolizin-5-ium stands out due to its specific arrangement of nitrogen atoms and its ability to undergo a wide range of chemical reactions. Its unique structure also contributes to its diverse applications in scientific research and industry .
属性
分子式 |
C15H11N2+ |
|---|---|
分子量 |
219.26 g/mol |
IUPAC 名称 |
12H-indolo[2,3-a]quinolizin-5-ium |
InChI |
InChI=1S/C15H10N2/c1-2-6-13-11(5-1)12-8-10-17-9-4-3-7-14(17)15(12)16-13/h1-10H/p+1 |
InChI 键 |
CMLQXZNMSSZRCH-UHFFFAOYSA-O |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC=[N+]4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


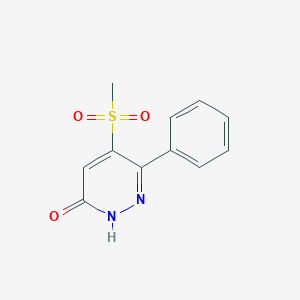
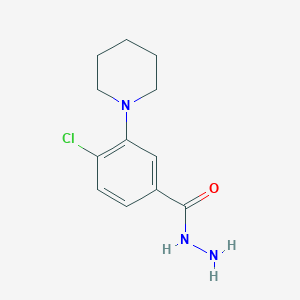


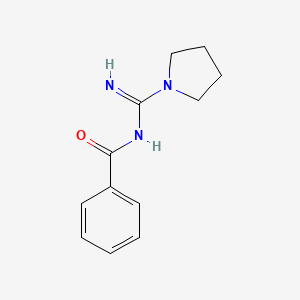
![(3-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol](/img/structure/B11772044.png)
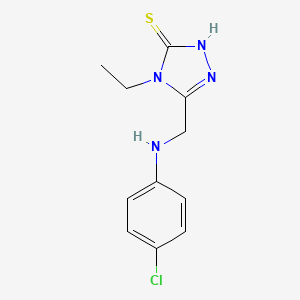
![4-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B11772052.png)
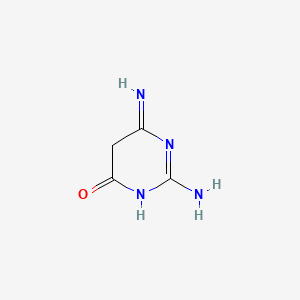
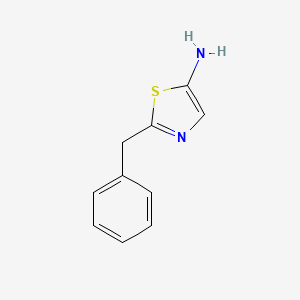
![4-[3-(Diphenylphosphoryl)-3-phenylpropyl]morpholine](/img/structure/B11772064.png)
